molecular formula C8H5Cl2N3O2 B8357648 5-Amino-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione

5-Amino-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8357648
M. Wt: 246.05 g/mol
InChI Key: WVKVMWWGRPMYBN-UHFFFAOYSA-N
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Description

5-Amino-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H5Cl2N3O2 and its molecular weight is 246.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5Cl2N3O2

Molecular Weight

246.05 g/mol

IUPAC Name

5-amino-6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H5Cl2N3O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H,11H2,(H,12,14)(H,13,15)

InChI Key

WVKVMWWGRPMYBN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)N)NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (110 mg, 0.40 mMol) in ethanol (6 mL) was added SnCl2.2H2O (448 mg, 2.0 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 1 h to form a clear solution and continually refluxed for another 3 h. The mixture was then cooled to room temperature and the yellow precipitate was collected by filtration and washed with cold ethanol (2×1 mL) to give 61 mg (62%) of crude title compound (contains minor impurities by NMR). Crystallization from DMSO/H2O gave 43 mg of pure title compound as bright yellow needles, mp >350° C. (dec.), changed color from 320° C. IR (KBr, cm-1): 3468; 3389; 3057; 1695; 1636; 1596; 1397. NMR (1H, DMSO-d6): δ 5.935 (s, 2H); 6.595 (s, 1H); 11.317 (s, 1H); 11.868 (s, 1H). Purity >98.95% by HPLC. HRMS: calcd for C8H5N3O2Br2 (M+) m/z: 244.9757; found 244.9740. Potency relative to DCK: 323%.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
448 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (110 mg, 0.40 mMol) in ethanol (6 mL) was added SnCl2 ·2H2O (448 mg, 2.0 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 1 h to form a clear solution and continually refluxed for another 3 h. The mixture was then cooled to room temperature and the yellow precipitate was collected by filtration and washed with cold ethanol (2×1 mL) to give 61 mg (62%) of crude title compound (contains minor impurities by NMR). Crystallization from DMSO/H2O gave 43 mg of pure title compound as bright yellow needles, mp>350° C. (dec.), changed color from 320° C. IR (KBr, cm-1): 3468; 3389; 3057; 1695; 1636; 1596; 1397. NMR (1H, DMSO-d6): δ5.935 (s, 2H); 6.595 (s, 1H); 11.317 (s, 1H); 11.868 (s, 1H). Purity>98.95% by HPLC. HRMS: calcd for C8H5N3O2Br2 (M+) m/z: 244.9757; found 244.9740. Potency relative to DCK: 323%.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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